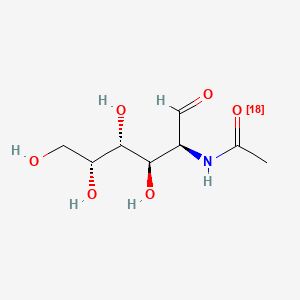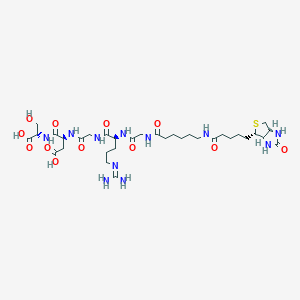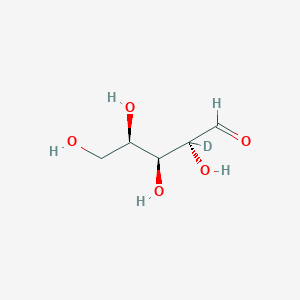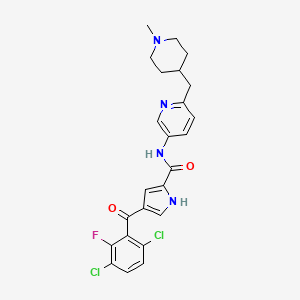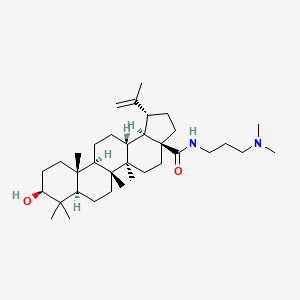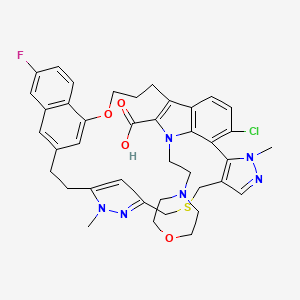
Mcl-1 inhibitor 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1 inhibitor 15 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family. Mcl-1 plays a crucial role in regulating apoptosis, or programmed cell death, by binding to and neutralizing pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 15 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to use a DNA-encoded chemical library to identify potential inhibitors, followed by optimization of the lead compounds through structure-based design and conformational analysis . The synthetic route typically involves:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains that enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as developing efficient purification methods. The use of automated synthesis platforms and high-throughput screening techniques can significantly enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Mcl-1 inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that enhance its binding affinity and selectivity for the Mcl-1 protein .
Wissenschaftliche Forschungsanwendungen
Mcl-1 inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.
Biology: Employed in cell-based assays to investigate the effects of Mcl-1 inhibition on cell survival and proliferation.
Industry: Utilized in drug discovery and development programs to identify and optimize new Mcl-1 inhibitors.
Wirkmechanismus
Mcl-1 inhibitor 15 exerts its effects by selectively binding to the Mcl-1 protein, thereby preventing it from interacting with pro-apoptotic proteins such as BAX and BAK. This disruption of the Mcl-1-protein interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death . The molecular targets and pathways involved include the Bcl-2 family proteins and the mitochondrial apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Mcl-1 inhibitor 15 is unique in its high selectivity and binding affinity for the Mcl-1 protein compared to other similar compounds. Some similar compounds include:
ABT-199 (Venetoclax): Targets Bcl-2 protein but has limited activity against Mcl-1.
S63845: Another Mcl-1 inhibitor with a different chemical structure and binding mechanism.
AZD5991: A potent Mcl-1 inhibitor currently in clinical trials for the treatment of hematologic malignancies.
This compound stands out due to its optimized binding properties and potential for use in combination therapies to overcome drug resistance in cancer treatment .
Eigenschaften
Molekularformel |
C40H42ClFN6O4S |
|---|---|
Molekulargewicht |
757.3 g/mol |
IUPAC-Name |
17-chloro-33-fluoro-5,14-dimethyl-22-(2-morpholin-4-ylethyl)-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |
InChI |
InChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50) |
InChI-Schlüssel |
DGDUGLCJDSJQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


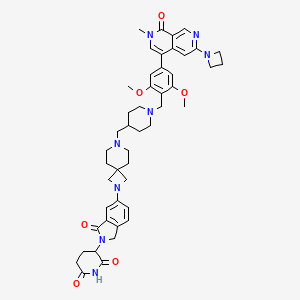
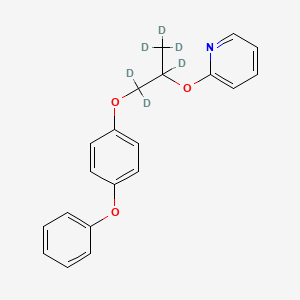
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
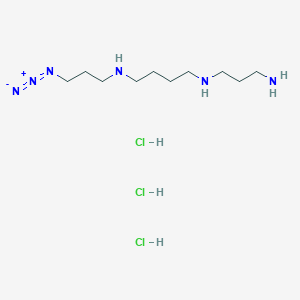
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

